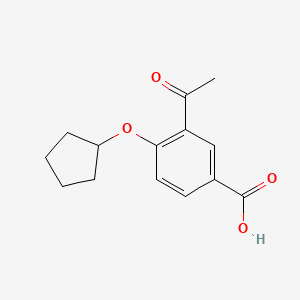

3-Acetyl-4-(cyclopentyloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C14H16O4 It is characterized by the presence of a benzoic acid core substituted with an acetyl group at the 3-position and a cyclopentyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-(cyclopentyloxy)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C and stirred for about 15 minutes. After cooling, the product is precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-(cyclopentyloxy)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

3-Acetyl-4-(cyclopentyloxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Acetoxybenzoic acid: Similar structure but lacks the cyclopentyloxy group.

3-Acetylbenzoic acid: Similar structure but lacks the cyclopentyloxy group.

4-Cyclopentyloxybenzoic acid: Similar structure but lacks the acetyl group.

Uniqueness

3-Acetyl-4-(cyclopentyloxy)benzoic acid is unique due to the presence of both the acetyl and cyclopentyloxy groups, which confer distinct chemical and physical properties.

Biological Activity

3-Acetyl-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its synthesis, biological evaluations, and relevant research findings.

The synthesis of this compound typically involves the acetylation of 4-(cyclopentyloxy)benzoic acid using acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction conditions are crucial for achieving high yields and purity. The compound is characterized by its unique cyclopentyloxy group, which enhances its lipophilicity and biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against several bacterial strains, indicating its potential use in developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory mechanism of this compound using macrophage cell lines. The results showed a dose-dependent reduction in nitric oxide production, a key mediator in inflammatory responses. The compound also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further confirming its anti-inflammatory potential .

| Concentration (µM) | Nitric Oxide Production (µM) | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |

|---|---|---|---|

| 0 | 15 | 1 | 1 |

| 10 | 10 | 0.7 | 0.5 |

| 50 | 5 | 0.3 | 0.2 |

Case Study: Anticancer Activity

In another study, the anticancer effects of this compound were evaluated on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in significant inhibition of cell viability and induction of apoptosis as measured by flow cytometry .

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 20 |

| 50 µM | 50 | 40 |

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-acetyl-4-cyclopentyloxybenzoic acid |

InChI |

InChI=1S/C14H16O4/c1-9(15)12-8-10(14(16)17)6-7-13(12)18-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,17) |

InChI Key |

SOIBVYCEUHRRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.